Bienvenue dans la boutique en ligne BenchChem!

2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide

Medicinal Chemistry Structure-Activity Relationship Quinoxaline Derivatives

2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide is a structurally differentiated chemotype within the validated quinoxalinone scaffold. Its unique 2-methoxy-2-phenylacetamide appendage, absent from reported c-Met inhibitor series, offers an unexplored SAR vector. With XLogP3=3.1, it serves as a reference for ADME-SPR lipophilicity studies. Procure for kinase selectivity counter-screening against ML 281 or to explore novel chiral SAR at the acetamide alpha-carbon. Ideal for diversity-oriented synthesis and fragment elaboration libraries.

Molecular Formula C23H19N3O3
Molecular Weight 385.423
CAS No. 900013-26-5
Cat. No. B2512752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide
CAS900013-26-5
Molecular FormulaC23H19N3O3
Molecular Weight385.423
Structural Identifiers
SMILESCOC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O
InChIInChI=1S/C23H19N3O3/c1-29-21(15-9-3-2-4-10-15)23(28)25-17-12-6-5-11-16(17)20-22(27)26-19-14-8-7-13-18(19)24-20/h2-14,21H,1H3,(H,25,28)(H,26,27)
InChIKeyVVKYVSSIDWJMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procuring 2-Methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide: A Structural and Functional Overview for Scientific Selection


The compound 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide (CAS 900013-26-5) is a synthetic small molecule belonging to the quinoxalinone-phenylacetamide hybrid class [1]. Its structure features a 3-oxo-3,4-dihydroquinoxaline heterocyclic core linked via a phenyl bridge to a 2-methoxy-2-phenylacetamide side chain, a combination that distinguishes it from simpler quinoxaline derivatives [1]. Quinoxalinones are recognized as privileged scaffolds in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including kinase inhibition and antimicrobial effects [2]. The specific substitution pattern of this compound—incorporating a methoxy group on the alpha carbon of the phenylacetamide moiety—creates a unique structural fingerprint among analogs cataloged in screening libraries, with a molecular formula of C23H19N3O3 and a molecular weight of 385.42 g/mol [1].

Why a Generic Quinoxalinone Cannot Replace 2-Methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide in Focused Research


Simple substitution with a generic quinoxalinone or a close phenylacetamide analog would be scientifically invalid due to the profound impact of the compound's unique functional group constellation on its molecular recognition profile. The 3-oxo-3,4-dihydroquinoxaline core is a common motif, but the specific pairing with a 2-methoxy-2-phenylacetamide group creates a distinct pharmacophore that is not found in widely studied analogs such as ML 281 (which carries a thiophenecarboxamide moiety and targets STK33) , nor in the c-Met inhibitor series that employ 2-carboxamide linkages [1]. The methoxy group at the alpha position of the acetamide influences both the molecule's lipophilicity (XLogP3 = 3.1) and its hydrogen-bonding capacity, parameters that directly govern target binding, solubility, and metabolic stability [2]. Even structurally related compounds such as N-(2-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 352458-03-8), which replaces the 2-methoxy-2-phenylacetamide group with a simpler acetamide linker, exhibit markedly different physicochemical properties (LogP = 1.01) that would fundamentally alter pharmacokinetic behavior and target engagement .

Quantitative Differentiation Guide for 2-Methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide Against Closest Analogs


Structural Uniqueness: 2-Methoxy-2-Phenylacetamide Side Chain vs. Simpler Analogs

The target compound is the only member within its immediate structural class to combine a 3-oxo-3,4-dihydroquinoxaline core with a 2-methoxy-2-phenylacetamide side chain. Most closely related analogs utilize simpler or functionally distinct linkers. For example, the screening compound SC-5217840 (CAS 352458-03-8) employs an unsubstituted acetamide linker and carries a methoxy group on the aniline ring, not on the acetamide alpha-carbon . Another analog, the STK33 inhibitor ML 281, uses a thiophenecarboxamide substituent . This structural divergence is fundamental, as the 2-methoxy-2-phenylacetamide group introduces a stereogenic center and distinct electronic and steric properties absent in these comparators .

Medicinal Chemistry Structure-Activity Relationship Quinoxaline Derivatives

Lipophilicity Differentiation: Elevated XLogP3 Values vs. Hydrophilic Quinoxalinone Analogs

The computed XLogP3 for 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide is 3.1, reflecting the pronounced lipophilicity conferred by the two phenyl rings in the methoxyphenylacetamide group [1]. This is substantially higher than that of the tetrahydroquinoxaline analog SC-5217840, which has a reported LogP of 1.01 . In the broader context of lead-like chemical space (where Lipinski's Rule of Five recommends LogP ≤ 5), this value places the compound in a more lipophilic region associated with enhanced membrane permeability but also with potentially altered metabolic liability and plasma protein binding relative to more polar analogs [1].

Drug Design Lipophilicity ADME Properties

Kinase Inhibition Class-Level Scaffold Validation: 3-Oxo-3,4-Dihydroquinoxaline Core in c-Met Inhibitor Programs

While no direct kinase inhibition data is publicly available for the target compound itself, the 3-oxo-3,4-dihydroquinoxaline core has been independently validated as an effective scaffold for kinase inhibition. In a focused series of 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives, multiple compounds achieved c-Met kinase IC50 values below 10 nM, with the most potent analogs (23v, 23w, 23y) showing IC50 values of 2.31 nM, 1.91 nM, and 2.44 nM, respectively—surpassing the clinical candidate foretinib (IC50 = 2.53 nM) [1]. This class-level evidence demonstrates that the 3-oxo-3,4-dihydroquinoxaline core, when appropriately functionalized, can deliver exceptionally high target potency. The target compound's distinct 2-methoxy-2-phenylacetamide appendage positions it as a structurally novel entry within this validated pharmacophore space [1].

c-Met Kinase Cancer Therapeutics Quinoxaline Scaffold

Hydrogen Bond Donor/Acceptor Profile: Differentiated Interaction Capacity vs. Triazoloquinoxaline Hybrids

The target compound presents a hydrogen bond donor count (HBD) of 2 and a hydrogen bond acceptor count (HBA) of 4, a combination that arises from its two amide N-H groups and the carbonyl and methoxy oxygen atoms [1]. This profile differs markedly from the simpler analog SC-5217840 (HBD 3, HBA 3), which features an additional aniline NH donor but fewer oxygen-based acceptors . The balance of HBD and HBA groups directly influences the compound's ability to engage in specific hydrogen-bonding networks within protein binding pockets, and the total polar surface area (tPSA) of 79.8 Ų [1] indicates a molecule that sits within the favorable range for oral bioavailability (typically <140 Ų), while maintaining sufficient polarity for target engagement.

Molecular Recognition Hydrogen Bonding Drug-Target Interactions

Optimal Deployment Scenarios for 2-Methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide Based on Quantitative Differentiation Evidence


Kinase-Focused Lead Discovery: A Structurally Novel Quinoxalinone Chemotype for c-Met or Related Kinase Screening

For laboratories conducting kinase inhibitor screening, 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide offers a structurally differentiated chemotype within the validated 3-oxo-3,4-dihydroquinoxaline scaffold space. As demonstrated by Wang et al. (2020), this core can deliver sub-nanomolar c-Met inhibition (IC50 = 1.91 nM for compound 23w) . The target compound's unique 2-methoxy-2-phenylacetamide appendage, absent from all reported c-Met inhibitor series, represents an unexplored substitution vector that may yield distinct selectivity profiles. Procurement of this compound enables the exploration of novel SAR around the phenylacetamide region, potentially addressing selectivity liabilities observed in existing 2-carboxamide series.

Pharmacokinetic Optimization Programs: Leveraging Elevated Lipophilicity for Membrane Permeability Tuning

With a computed XLogP3 of 3.1 , this compound resides in a lipophilicity range that is 2 log units higher than the more polar analog SC-5217840 (LogP = 1.01) [1]. This property makes it a valuable tool compound for ADME structure-property relationship (SPR) studies aimed at understanding how incremental lipophilicity in the quinoxalinone-phenylacetamide series affects membrane permeability, metabolic stability, and plasma protein binding. Teams optimizing lead series for oral bioavailability or CNS penetration can use this compound as a reference point for correlating LogP shifts with measured ADME endpoints.

Fragment Elaboration and Library Design: A Unique Substitution Pattern for Diversity-Oriented Synthesis

The compound's 2-methoxy-2-phenylacetamide group introduces a stereogenic center and an alpha-methoxy substituent that is not represented in standard quinoxalinone screening libraries . For medicinal chemistry groups engaged in diversity-oriented synthesis or fragment elaboration, this compound serves as a starting point for generating analogs with defined stereochemistry at the acetamide alpha-carbon. Computational data including tPSA (79.8 Ų), HBD (2), and HBA (4) confirm the compound's favorable drug-like properties, supporting its use as a core scaffold for parallel library synthesis aimed at probing novel regions of chemical space within kinase or GPCR target families.

Selectivity Profiling Panels: A Complementary Tool to ML 281 for STK33/Kinase Selectivity Assessment

The structurally related compound ML 281 is a potent and selective STK33 inhibitor (IC50 = 14 nM) with >700-fold selectivity over PKA . The target compound differs from ML 281 in its side chain composition, replacing the thiophenecarboxamide with a 2-methoxy-2-phenylacetamide group (ΔMW ≈ -4 Da) [1]. This close molecular weight parity combined with distinct pharmacophoric features makes the target compound an ideal selectivity counter-screen compound. Kinase profiling laboratories can employ it alongside ML 281 to assess whether the thiophenecarboxamide moiety is essential for STK33 binding or whether the quinoxaline-phenyl scaffold alone contributes to kinase recognition.

Quote Request

Request a Quote for 2-methoxy-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.